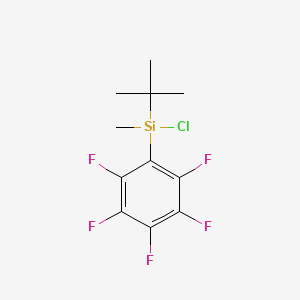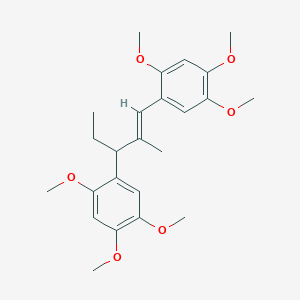
5,5'-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is a complex organic compound with the molecular formula C24H32O6 It is characterized by its unique structure, which includes two trimethoxybenzene groups connected by a 2-methylpent-1-ene-1,3-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) typically involves the reaction of 1,2,4-trimethoxybenzene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the 2-methylpent-1-ene-1,3-diyl group. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-methylpent-1-ene-1,3-diyl group to a single bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzene moieties can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diphenyl-4-methyl-1-pentene: Shares a similar alkyl chain structure but lacks the trimethoxybenzene groups.
4,4’-Dimethyl-2,4-diphenyl-1-butene: Another related compound with a different substitution pattern on the benzene rings.
Uniqueness
5,5’-(2-Methylpent-1-ene-1,3-diyl)bis(1,2,4-trimethoxybenzene) is unique due to the presence of the trimethoxybenzene groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for various applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C24H32O6 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
1,2,4-trimethoxy-5-[(E)-2-methyl-1-(2,4,5-trimethoxyphenyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C24H32O6/c1-9-17(18-12-22(28-6)24(30-8)14-20(18)26-4)15(2)10-16-11-21(27-5)23(29-7)13-19(16)25-3/h10-14,17H,9H2,1-8H3/b15-10+ |
Clave InChI |
GGIJVVURVQQPBB-XNTDXEJSSA-N |
SMILES isomérico |
CCC(C1=CC(=C(C=C1OC)OC)OC)/C(=C/C2=CC(=C(C=C2OC)OC)OC)/C |
SMILES canónico |
CCC(C1=CC(=C(C=C1OC)OC)OC)C(=CC2=CC(=C(C=C2OC)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
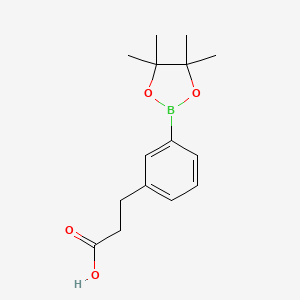
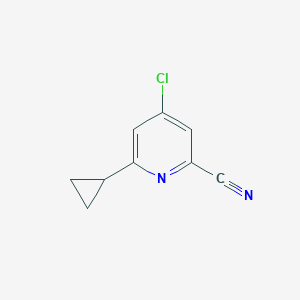
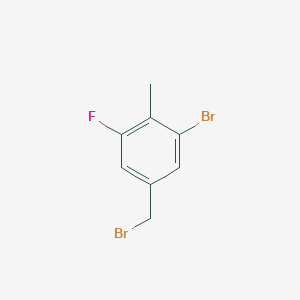

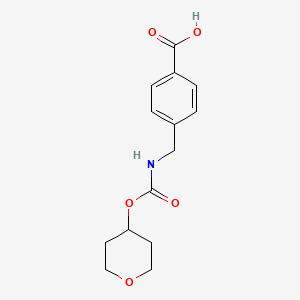
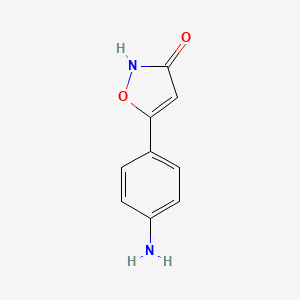

![1-{5-[2-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12840750.png)

